2,4-Difluorobenzimidamide
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Overview
Description
2,4-Difluorobenzimidamide is an organic compound with the molecular formula C7H6F2N2 It is a derivative of benzimidamide, where two fluorine atoms are substituted at the 2nd and 4th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzimidamide typically involves the reaction of 2,4-difluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a temperature range of 50-70°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorobenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Benzimidazole derivatives.
Reduction: 2,4-Difluorobenzylamine.
Substitution: Various substituted benzimidamides depending on the nucleophile used
Scientific Research Applications
2,4-Difluorobenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzimidamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 2,4-Difluorobenzimidamide.
2,4-Difluorobenzylamine: A related compound with similar structural features.
2,4-Difluorobenzonitrile: Another fluorinated benzene derivative used in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the imidamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Biological Activity
2,4-Difluorobenzimidamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structural properties allow it to interact with various biological targets, making it a subject of research in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C7H6F2N2
- Molecular Weight : 172.13 g/mol
- IUPAC Name : 2,4-difluoro-1H-benzimidamide
This compound features a benzimidazole ring substituted with two fluorine atoms at the 2 and 4 positions, which significantly influences its biological activity.
Research indicates that this compound acts primarily as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This mechanism is crucial for enhancing chloride ion transport across epithelial cells, which is particularly beneficial in treating cystic fibrosis. The compound's ability to modulate CFTR function has been documented in various studies, underscoring its relevance in respiratory therapies .
Antimicrobial Properties
In addition to its role as a CFTR potentiator, this compound has shown promising antimicrobial activity against several bacterial strains. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .
Anticancer Potential
Recent investigations have explored the compound's anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This effect was particularly noted in breast and lung cancer cells, indicating its potential as a chemotherapeutic agent .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | CFTR Modulation | Demonstrated enhanced chloride ion transport in epithelial cells treated with this compound. |
Study B | Antimicrobial Activity | Showed significant inhibition of bacterial growth in S. aureus and E. coli. |
Study C | Anticancer Effects | Induced apoptosis in breast and lung cancer cell lines through activation of apoptotic pathways. |
Research Findings
- CFTR Potentiation : The compound significantly increases the activity of CFTR channels, improving ion transport and hydration of airway surfaces.
- Antimicrobial Efficacy : Displayed minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
- Apoptosis Induction : Triggered caspase-dependent pathways leading to programmed cell death in malignant cells.
Properties
IUPAC Name |
2,4-difluorobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZMWCBKKYONNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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